2,5-dimethyl-N-(2,4,6-trimethylphenyl)benzamide
Description
2,5-dimethyl-N-(2,4,6-trimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methyl groups on the benzene ring and a trimethylphenyl group attached to the nitrogen atom of the amide group
Properties
IUPAC Name |
2,5-dimethyl-N-(2,4,6-trimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-11-6-7-13(3)16(10-11)18(20)19-17-14(4)8-12(2)9-15(17)5/h6-10H,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHCWSJVAFKHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2,4,6-trimethylphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,5-dimethyl-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding affinities and specificities of biological molecules.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing. The compound’s structure may provide insights into the design of new therapeutic agents.
Industry: It is utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-(2,4,6-trimethylphenyl)methylamine
- 2,5-dimethyl-N-(2,4,6-trimethylphenyl)aniline
- 2,5-dimethyl-N-(2,4,6-trimethylphenyl)acetamide
Uniqueness
2,5-dimethyl-N-(2,4,6-trimethylphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the trimethylphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential as a valuable research tool and industrial material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
